1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Overview
Description
1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine typically involves multiple steps. One common method includes the following steps :
Formation of 2-(acylethynyl)pyrroles: This is achieved through the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolo[1,2-a]pyrazine derivative.
Chemical Reactions Analysis
1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: This compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the synthesis of organic materials and natural products.
Mechanism of Action
The mechanism of action of 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s biological activity is attributed to its ability to inhibit specific enzymes or bind to receptors, thereby modulating cellular pathways .
Comparison with Similar Compounds
1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine is unique due to its specific structural features and biological activities. Similar compounds include:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]imidazole: Exhibits antibacterial and cytotoxic activities.
These compounds share the pyrrolo[1,2-a]pyrazine scaffold but differ in their specific biological activities and applications.
Properties
IUPAC Name |
1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h1-7,9H,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTMWXIOHCIVRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354064 | |
Record name | ST50979349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111609-55-3 | |
Record name | ST50979349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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